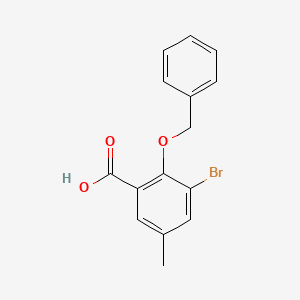

2-(Benzyloxy)-3-bromo-5-methylbenzoic acid

Description

Contextualization within Benzoic Acid Derivatives and their Synthetic Utility

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. biosynth.comorgsyn.org The carboxylic acid group provides a reactive handle for a variety of transformations, including esterification, amidation, and reduction to benzyl (B1604629) alcohols. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be tailored for specific synthetic targets. biosynth.com The utility of benzoic acid derivatives extends to the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. orgsyn.orgcymitquimica.com

The acidity of the benzoic acid moiety can be modulated by the presence of substituents on the aromatic ring. Electron-withdrawing groups tend to increase the acidity, while electron-donating groups decrease it. This ability to fine-tune the electronic properties of the molecule is a key aspect of its synthetic utility.

Significance of Brominated and Benzyloxy-Substituted Benzoic Acids in Complex Molecule Construction

The presence of both a bromine atom and a benzyloxy group on the benzoic acid ring significantly enhances the synthetic potential of 2-(Benzyloxy)-3-bromo-5-methylbenzoic acid.

Brominated Benzoic Acids: The bromine atom serves as a versatile functional group in organic synthesis. Its presence opens the door to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of diverse substituents at the bromine-bearing carbon, enabling the construction of complex molecular frameworks. Furthermore, the bromine atom can be converted into other functional groups, such as amino, hydroxyl, or cyano groups, further expanding its synthetic utility. The introduction of a bromine atom can also influence the reactivity and biological activity of the final molecule. google.com

Benzyloxy-Substituted Benzoic Acids: The benzyloxy group (OBn) is a widely used protecting group for phenols and alcohols in multi-step organic synthesis. Its stability under a variety of reaction conditions, coupled with the relative ease of its removal via hydrogenolysis, makes it an ideal choice for masking a reactive hydroxyl group while other transformations are carried out on the molecule. The presence of the benzyloxy group in this compound suggests its potential use in synthetic routes where the temporary protection of a phenolic hydroxyl is required. Beyond its role as a protecting group, the benzyloxy substituent can also influence the electronic and steric environment of the molecule, potentially directing the regioselectivity of subsequent reactions.

Overview of Current Research Directions Involving this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential application as a key intermediate in several areas of chemical research. The combination of a protected phenol (B47542), a halogen for cross-coupling, and a carboxylic acid for derivatization makes it a valuable precursor for the synthesis of complex heterocyclic systems and poly-substituted aromatic compounds.

Research involving structurally similar compounds, such as 2-amino-3-bromo-5-methylbenzoic acid, indicates the utility of this substitution pattern in the development of novel pharmaceuticals and functional materials. cymitquimica.com It is plausible that this compound could serve as a precursor to such amino-substituted analogs or be utilized in the synthesis of other complex molecules where the benzyloxy group is either retained or strategically deprotected at a later stage. The exploration of its reactivity in various synthetic transformations remains a promising avenue for future research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWJHSOWQVSLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 3 Bromo 5 Methylbenzoic Acid

Established Synthetic Routes to 2-(Benzyloxy)-3-bromo-5-methylbenzoic acid

Established synthetic pathways to this compound typically rely on sequential reactions starting from readily available precursors. These routes are designed to build the molecule step-by-step, carefully controlling the introduction of each functional group to ensure the correct final structure.

Multi-Step Syntheses from Precursor Molecules

The synthesis of this compound is often accomplished through a multi-step sequence starting from precursors like p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). One common strategy involves a sequence of protection, functionalization, and deprotection steps.

A plausible and effective route is outlined below:

Esterification: The carboxylic acid group of 2-hydroxy-5-methylbenzoic acid is first protected, typically as an ethyl or methyl ester. This prevents the acidic proton from interfering with subsequent base-mediated reactions. The reaction is usually carried out by refluxing the acid in the corresponding alcohol (e.g., ethanol) with a catalytic amount of a strong acid like H₂SO₄. nist.gov

Benzylation: The phenolic hydroxyl group of the resulting ester is then converted to a benzyl (B1604629) ether. This is commonly achieved via the Williamson ether synthesis, where the phenol (B47542) is deprotonated with a base (e.g., potassium hydroxide or sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Bromination: The aromatic ring is then brominated. The benzyloxy and ester groups direct the incoming electrophile. The bulky benzyloxy group favors bromination at the adjacent ortho position (C3). Reagents such as N-bromosuccinimide (NBS) are often used for this type of regioselective bromination. organic-chemistry.orgnih.gov

Hydrolysis: Finally, the ester group is hydrolyzed back to a carboxylic acid using a base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification. nist.govchemicalbook.com This deprotection step yields the final product, this compound.

An alternative sequence involves brominating the 2-hydroxy-5-methylbenzoic acid precursor first, followed by benzylation of the hydroxyl group. The choice of route can depend on the relative reactivity and potential for side reactions at each step.

Convergent and Divergent Synthetic Strategies

Beyond linear, multi-step syntheses, the construction of this compound can be approached using more complex strategies like convergent and divergent synthesis.

Convergent Synthesis: In a convergent approach, different fragments of the final molecule are synthesized independently and then combined in the final stages. For this target molecule, a hypothetical convergent synthesis could involve:

Fragment A Synthesis: Preparation of a 2-bromo-4-methylphenol fragment.

Fragment B Synthesis: Preparation of a protected carboxyl-containing aromatic piece or a reagent for direct carboxylation.

Fragment Coupling: The two fragments would be joined. For instance, the 2-bromo-4-methylphenol could first be benzylated to form 1-(benzyloxy)-2-bromo-4-methylbenzene. This intermediate could then be carboxylated, for example, through lithiation followed by reaction with carbon dioxide, to introduce the carboxylic acid group at the desired position.

Divergent Synthesis: A divergent strategy begins with a common core structure that is then modified in different ways to produce a library of related compounds. While the primary goal is the title compound, this approach is valuable in medicinal chemistry for creating analogues. researchgate.netnih.gov A possible divergent route could start with a versatile intermediate, such as 3-bromo-5-methylphenol. This precursor could undergo:

Benzylation to form 1-(benzyloxy)-3-bromo-5-methylbenzene.

Subsequent ortho-lithiation and carboxylation to yield the target acid.

Alternatively, the initial 3-bromo-5-methylphenol could be subjected to other alkylations or functional group transformations to generate a range of derivatives.

Novel and Optimized Synthetic Approaches

Research into the synthesis of substituted benzoic acids continues to yield novel and optimized methods that improve efficiency, yield, and regioselectivity. These approaches focus on refining the key chemical transformations required to build the target molecule.

Regioselective Bromination Techniques

The precise placement of the bromine atom at the C3 position is critical. This requires a regioselective bromination reaction that is controlled by the directing effects of the existing substituents on the aromatic ring.

The hydroxyl (or benzyloxy) group at C2 is a strong activating group and an ortho, para-director. The methyl group at C5 is a weak activating group and also an ortho, para-director. The carboxylic acid (or ester) group is a deactivating group and a meta-director. In the precursor, the positions ortho to the activating benzyloxy group are C1 (already substituted) and C3. The position para is C5 (substituted with methyl). Therefore, electrophilic attack is strongly directed to the C3 position.

Key Reagents and Conditions:

N-Bromosuccinimide (NBS): NBS is a widely used reagent for selective bromination of activated aromatic rings. organic-chemistry.orgnih.gov It provides a low concentration of Br₂ in the reaction mixture, which helps to prevent over-bromination. The reaction can be catalyzed by acids or carried out under photochemical conditions. researchgate.net

Bromine in Acetic Acid: A classic method involves using a solution of bromine in a solvent like acetic acid. prepchem.com This method can be effective but may sometimes lead to a mixture of products if the regioselectivity is not strongly controlled. chemicalbook.com

Catalytic Systems: Modern methods may employ catalysts to enhance regioselectivity. For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org

| Brominating Agent | Typical Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile or THF, Room Temp | High for activated rings | organic-chemistry.orgnih.gov |

| Bromine (Br₂) | Acetic Acid, Reflux | Moderate to Good | prepchem.com |

| NBS with Catalyst | Mandelic acid, aqueous conditions | High para-selectivity | organic-chemistry.org |

Efficient Benzyl Ether Formation Methodologies

The formation of the benzyl ether is a crucial step to protect the phenolic hydroxyl group and is a key feature of the final molecule.

Williamson Ether Synthesis: This is the most common and robust method. wikipedia.orgorganic-chemistry.org It involves the Sₙ2 reaction between a phenoxide ion and a benzyl halide (e.g., benzyl bromide). masterorganicchemistry.comyoutube.com

Deprotonation: The phenolic proton is removed by a strong base. Sodium hydride (NaH) is often used as it forms hydrogen gas as a byproduct, which drives the reaction forward. youtube.comyoutube.com Solid potassium hydroxide (KOH) can also be used, sometimes under solvent-free conditions. ias.ac.in

Nucleophilic Attack: The resulting nucleophilic phenoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage. masterorganicchemistry.comyoutube.com

Alternative Methods: For substrates that may be sensitive to strongly basic conditions, milder methods have been developed.

Using Silver(I) Oxide (Ag₂O): This mild base can promote benzylation with benzyl bromide, which is particularly useful for selective protection when multiple hydroxyl groups are present. organic-chemistry.org

2-Benzyloxy-1-methylpyridinium triflate: This stable, neutral salt can act as a benzyl group donor under neutral conditions upon warming, avoiding the need for strong acids or bases. beilstein-journals.org

| Method | Reagents | Conditions | Advantages |

| Williamson Synthesis | Alcohol, Base (NaH, KOH), Benzyl Bromide | Varies (e.g., THF, DMF) | High yield, versatile, widely used |

| Silver(I) Oxide Method | Alcohol, Ag₂O, Benzyl Bromide | Varies | Mild conditions, good for sensitive substrates |

| Pyridinium Salt Method | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Toluene, Heat | Neutral conditions |

Carboxylic Acid Group Introduction and Manipulation Strategies

The carboxylic acid group can either be present on the starting material or introduced at a later stage in the synthesis.

Introduction of the Carboxylic Acid Group:

Kolbe-Schmitt Reaction: This method involves the carboxylation of a phenoxide. For example, the precursor 2-hydroxy-5-methylbenzoic acid can be synthesized by treating potassium p-cresoxide with carbon dioxide under high pressure and temperature. nist.gov

Oxidation of a Benzylic Carbon: If the synthesis starts from a toluene derivative, such as 2-(benzyloxy)-3-bromo-5-methyltoluene, the methyl group can be oxidized to a carboxylic acid. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for this transformation. masterorganicchemistry.com

Organometallic Routes: A bromo-substituted precursor, like 1-(benzyloxy)-2,5-dibromo-3-methylbenzene, could be converted into an organometallic reagent (e.g., an organolithium or Grignard reagent) via metal-halogen exchange, which is then quenched with CO₂ to form the carboxylic acid.

Manipulation of the Carboxylic Acid Group:

Protection as an Ester: As mentioned in the multi-step synthesis, the carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester) to protect it from reacting in subsequent steps. nist.gov

Deprotection (Hydrolysis): The ester is readily converted back to the carboxylic acid by saponification (base-catalyzed hydrolysis) followed by an acidic workup. For example, treating the ester with sodium hydroxide in methanol/water and heating can achieve high yields. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and efficient manufacturing processes. Traditional multi-step syntheses of complex substituted benzoic acids often involve hazardous reagents, significant solvent waste, and poor atom economy. Green chemistry offers a framework to mitigate these issues through several key approaches.

One of the primary tenets of green chemistry is the use of safer solvents or solvent-free conditions. The synthesis of bromo-benzoic acids, for instance, can be adapted to reduce reliance on halogenated hydrocarbons, which are common but environmentally damaging. google.com Research into the synthesis of similar compounds has demonstrated the viability of solvent-free reactions, which can lead to remarkable rate acceleration and simplified workup procedures. ijisrt.com Another approach involves using alternative energy sources like sonication or microwave irradiation to drive reactions, often reducing reaction times and energy consumption. ijisrt.com

The choice of reagents is another critical factor. The commercial production of benzoic acid itself has shifted towards the catalytic oxidation of toluene with oxygen, a greener alternative to older methods that used stoichiometric oxidants like potassium permanganate or nitric acid. google.comwikipedia.org This catalytic approach generates water as the primary byproduct, significantly reducing waste. Applying this logic to the precursors of this compound, such as by oxidizing a substituted toluene, aligns with green chemistry goals.

Furthermore, minimizing waste is a core principle. This can be achieved by designing synthetic routes with high atom economy and employing catalytic rather than stoichiometric reagents. Continuous flow reaction systems also offer a safer and more efficient alternative to traditional batch processing, potentially reducing the risk of hazardous incidents and improving resource utilization. scispace.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Substituted Benzoic Acids

| Principle | Traditional Approach | Green Chemistry Approach | Potential Application to Target Compound |

|---|---|---|---|

| Solvents | Use of halogenated hydrocarbons (e.g., dichloromethane, chloroform). google.com | Solvent-free conditions or use of safer solvents like water or ethanol. ijisrt.com | Performing bromination or benzylation steps in aqueous media or under solvent-free conditions. |

| Oxidizing Agents | Stoichiometric use of potassium permanganate (KMnO₄) or potassium dichromate. google.comsavemyexams.com | Catalytic oxidation using O₂ or air as the oxidant. wikipedia.orgscispace.com | Oxidation of a methyl group on a precursor molecule using a catalyst and air. |

| Energy Source | Conventional heating requiring prolonged reaction times. | Microwave irradiation or sonication to accelerate reactions. ijisrt.com | Using microwave-assisted synthesis to shorten reaction times for benzylation or hydrolysis steps. |

| Process Type | Batch processing. | Continuous flow reactions for improved safety and efficiency. scispace.com | Implementing a continuous flow system for the bromination step to control exotherms and improve selectivity. |

Catalytic Methods in the Synthesis of this compound and its Precursors

Catalysis is fundamental to the efficient and selective synthesis of this compound and its precursors. Catalytic methods offer advantages over stoichiometric reactions by providing alternative reaction pathways with lower activation energies, leading to higher yields, milder reaction conditions, and reduced waste.

A key step in the synthesis of many benzoic acid derivatives is the oxidation of a methyl group on the benzene (B151609) ring. The industrial production of benzoic acid from toluene is a prime example, utilizing cobalt or manganese naphthenate catalysts to facilitate the partial oxidation with oxygen. wikipedia.org This method is highly efficient and uses readily available materials. Similar catalytic systems, including composite catalysts containing cobalt, manganese, or nickel salts along with a bromide source, are employed for the liquid-phase oxidation of various substituted alkylbenzenes. google.com These methods could be applied to a precursor like 3-bromo-5-methyltoluene to generate 3-bromo-5-methylbenzoic acid.

Another critical transformation in synthesizing the target molecule is the debenzylation step if the synthesis starts from a benzyl ester or involves a protecting group strategy. Catalytic hydrogenation is a common and effective method for cleaving benzyl ethers and esters. A patent for a related compound, 3-hydroxy-2-methylbenzoic acid, describes the use of a 5% Palladium on carbon (Pd/C) catalyst to hydrogenate 3-benzyloxy-2-methylbenzoic acid. google.com This reaction proceeds under hydrogen pressure at moderate temperatures and effectively removes the benzyl group, yielding the free hydroxyl group and toluene as a byproduct. google.com This catalytic deprotection is clean, high-yielding, and a standard procedure in organic synthesis.

Table 2: Catalytic Systems in the Synthesis of Benzoic Acid Derivatives

| Catalytic System | Reaction Type | Precursor/Substrate | Product | Advantages |

|---|---|---|---|---|

| Cobalt or Manganese Naphthenates | Air Oxidation | Toluene wikipedia.org | Benzoic Acid | High yield, uses abundant materials (air). |

| Co/Mn/Ni salts and Bromide | Liquid Phase Oxidation | Substituted Alkylbenzenes google.com | Substituted Benzoic Acids | High conversion rates (100%), high product purity (>99%). google.com |

| Palladium on Carbon (Pd/C) | Hydrogenation (Debenzylation) | 3-Benzyloxy-2-methylbenzoic acid google.com | 3-Hydroxy-2-methylbenzoic acid | Clean reaction, high efficiency for removing benzyl protecting groups. |

| Iron or Iron Salts | Hydrolysis | Benzotrichloride wikipedia.org | Calcium Benzoate | Early industrial method for benzoic acid synthesis. |

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory procedure to industrial-scale production involves addressing several critical challenges related to process safety, efficiency, cost, and environmental impact.

Raw Material Sourcing and Cost: The economic viability of large-scale production depends heavily on the cost and availability of starting materials. For instance, a synthetic route starting from m-methoxybenzoic acid is noted as advantageous because the raw material is cheap and easily available. google.com A thorough cost analysis of different potential synthetic routes is essential during the scale-up phase.

Process Efficiency and Waste Management: Maximizing yield and minimizing waste are key objectives in industrial chemistry. The choice of synthetic route can have a large impact; for example, a patented method for 2-bromo-5-methoxybenzoic acid boasts a yield of over 92% and high purity, which reduces the need for extensive purification and minimizes product loss. google.com This process also features a high utilization rate of the brominating reagent and produces less waste, making it suitable for mass production. google.com The management of waste streams, including spent solvents and catalyst residues, must be considered. Catalyst recovery and recycling are crucial for both economic and environmental reasons.

Purification: Achieving the desired product purity on a large scale requires robust and efficient purification methods. Recrystallization is a common technique for purifying benzoic acids, leveraging their differential solubility in hot versus cold solvents like water. wikipedia.org This method is often favored for its simplicity and the avoidance of large volumes of organic solvents, making it a relatively safe and green purification option. wikipedia.org The development of an optimized recrystallization protocol is a key step in the scale-up process.

Table 3: Key Scale-Up Considerations and Potential Solutions

| Consideration | Challenge | Potential Solution |

|---|---|---|

| Process Safety | Exothermic reactions (e.g., bromination) can lead to thermal runaway in large batch reactors. | Implement continuous flow reactors for superior heat transfer and control. scispace.com |

| Economic Viability | High cost of starting materials and reagents can make the process economically unfeasible. | Select synthetic routes based on cheap, readily available raw materials. google.com Optimize reaction conditions to maximize reagent efficiency. |

| Throughput & Yield | Low yields and long reaction times limit production capacity. | Utilize optimized catalytic systems to increase reaction rates and product yield. google.comgoogle.com |

| Product Purity | Formation of isomers and byproducts complicates purification and reduces final product quality. google.com | Develop highly selective reaction conditions and robust purification methods like industrial-scale recrystallization. wikipedia.org |

| Waste Management | Generation of hazardous solvent waste and byproducts poses environmental and disposal challenges. | Design processes that minimize waste (high atom economy), use safer solvents, and incorporate catalyst recycling. google.com |

Chemical Reactivity and Mechanistic Studies of 2 Benzyloxy 3 Bromo 5 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, readily participating in a variety of classic transformations.

The carboxylic acid functional group of 2-(benzyloxy)-3-bromo-5-methylbenzoic acid can be readily converted into esters and amides through standard condensation reactions. These transformations are fundamental in organic synthesis for creating derivatives with altered physical and biological properties or for protecting the carboxylic acid group during subsequent reactions.

Esterification: This reaction typically involves treating the benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. For example, the related compound 4-bromo-2-methylbenzoic acid undergoes esterification when dissolved in methanol with sulfuric acid catalysis to generate the corresponding methyl ester. This process is a standard method for converting carboxylic acids to their methyl esters.

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid with an amine. The related compound, 2-amino-3-bromo-5-methylbenzoic acid, is noted for its suitability in solution phase peptide synthesis, highlighting the utility of this class of compounds in forming amide bonds.

A summary of typical reagents for these transformations is presented below.

| Transformation | Reagent/Catalyst | Product Type |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Thionyl Chloride (SOCl₂), then Amine | Amide |

| Amidation | Peptide Coupling Agents (e.g., DCC, EDC), Amine | Amide |

The carboxylic acid group can also undergo reduction to an alcohol or be completely removed through decarboxylation.

Reduction: The reduction of the carboxylic acid to a primary alcohol (a benzyl (B1604629) alcohol derivative in this case) requires strong reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. These reactions proceed via the formation of an aluminum or borate ester intermediate, which is then hydrolyzed to yield the alcohol.

Decarboxylation: The removal of the carboxyl group, or decarboxylation, from aromatic carboxylic acids is a more challenging transformation that often requires harsh conditions. However, modern catalytic methods have been developed. For instance, visible light-mediated decarboxylation of aryl carboxylic acids can generate aryl radicals. Another pathway is the Hunsdiecker–Borodin reaction, where a silver salt of the carboxylic acid reacts with bromine to form an aryl bromide and carbon dioxide, proceeding through a radical mechanism. nih.govacs.org While this specific reaction on this compound would replace the carboxyl group with another bromine atom, it exemplifies a decarboxylative pathway.

| Reaction | Typical Reagents | Product Functional Group |

| Reduction | 1. LiAlH₄ or BH₃ THF; 2. H₃O⁺ | Primary Alcohol |

| Decarboxylative Bromination | 1. AgNO₃; 2. Br₂ | Aryl Bromide |

Transformations of the Benzyloxy Group

The benzyloxy group serves primarily as a protecting group for the phenolic oxygen, and its removal is a key step in many synthetic sequences. The benzylic methylene also presents a site for potential reactivity.

The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction is generally clean and efficient, yielding the corresponding phenol (B47542), toluene, and the preserved carboxylic acid and aryl bromide functionalities. This deprotection strategy is widely used due to its mild conditions and high yields.

The benzylic C-H bonds of the methylene group (the CH₂ adjacent to both the phenyl ring and the ether oxygen) are activated and susceptible to oxidation. masterorganicchemistry.comkhanacademy.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize benzylic positions. masterorganicchemistry.com While this is more common for alkyl groups directly attached to an aromatic ring, the benzylic position of the protecting group can also be a site of reactivity under certain oxidative conditions. masterorganicchemistry.comnih.gov Free-radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator, can also occur at the benzylic position. masterorganicchemistry.com

Reactivity of the Aryl Bromide Substituent

The aryl bromide functionality is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming new carbon-carbon bonds. tcichemicals.com The aryl bromide of this compound can be coupled with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. tcichemicals.com This allows for the synthesis of biaryl compounds, which are important structures in many functional materials and biologically active compounds. tcichemicals.com For example, methyl 5-bromobenzofuran-2-carboxylate readily undergoes Suzuki coupling with various arylboronic acids, demonstrating the utility of an aryl bromide on a substituted benzene (B151609) ring for C-C bond formation. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method is a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The reaction typically employs a palladium catalyst with specialized phosphine ligands and a base. wikipedia.orgorganic-chemistry.org

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a versatile building block for more complex molecules.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Carbon-Carbon |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Carbon-Nitrogen |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine substituent on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The reaction of this compound with various alkenes would be expected to proceed in the presence of a palladium catalyst and a base. The regioselectivity of the alkene addition would be influenced by the steric and electronic properties of both the alkene and the aryl halide.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The coupling of this compound with various alkynes would provide access to a range of substituted benzoic acid derivatives with potential applications in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction would allow for the introduction of various primary and secondary amines at the 3-position of the benzoic acid ring, leading to the synthesis of novel aniline derivatives.

A summary of expected cross-coupling reactions is presented in the table below.

| Cross-Coupling Reaction | Coupling Partner | Expected Product | Catalyst System (Typical) |

| Suzuki | Arylboronic acid | 2-(Benzyloxy)-3-aryl-5-methylbenzoic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck | Alkene | 2-(Benzyloxy)-3-alkenyl-5-methylbenzoic acid | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira | Terminal alkyne | 2-(Benzyloxy)-3-alkynyl-5-methylbenzoic acid | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Buchwald-Hartwig | Amine | 2-(Benzyloxy)-3-amino-5-methylbenzoic acid | Pd catalyst, Ligand, Base |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like this compound is generally difficult due to the electron-rich nature of the aromatic ring. However, under forcing conditions or with the presence of strong electron-withdrawing groups, these reactions can occur.

The presence of the carboxylic acid group, which is deactivating, and the electron-donating benzyloxy and methyl groups make traditional SNAr reactions challenging. The reaction would likely require highly reactive nucleophiles and harsh conditions, such as high temperatures and pressures. Alternative pathways, such as those involving benzyne intermediates, could potentially be explored, although the substitution pattern of the starting material might lead to a mixture of products.

Organometallic Reagent Chemistry (e.g., Grignard, Organolithium)

The reaction of this compound with organometallic reagents like Grignard or organolithium reagents is expected to be complex due to the presence of multiple reactive sites.

The acidic proton of the carboxylic acid group will readily react with these strong bases in an acid-base reaction. This would consume at least one equivalent of the organometallic reagent.

Once the carboxylate is formed, the organometallic reagent could potentially undergo a metal-halogen exchange with the bromine atom to form an aryllithium or aryl Grignard reagent. This newly formed organometallic species could then be trapped with various electrophiles. However, the bulky ortho-benzyloxy group might sterically hinder this process.

Alternatively, at low temperatures, organolithium reagents might add to the carbonyl group of the carboxylate, leading to the formation of a ketone after acidic workup. This reaction is more commonly observed with organolithium reagents than with Grignard reagents.

Reactions at the Aromatic Ring

The substituents on the aromatic ring of this compound direct the regioselectivity of further reactions on the ring.

Electrophilic Aromatic Substitution (considering substituent effects)

The aromatic ring of this compound is polysubstituted, and the directing effects of each substituent must be considered to predict the outcome of electrophilic aromatic substitution (EAS) reactions.

-COOH (Carboxylic acid): This is a deactivating group and a meta-director.

-OCH₂Ph (Benzyloxy): This is an activating group and an ortho-, para-director.

-Br (Bromo): This is a deactivating group but an ortho-, para-director.

-CH₃ (Methyl): This is an activating group and an ortho-, para-director.

The powerful activating and ortho-, para-directing effect of the benzyloxy group is likely to dominate the regioselectivity of EAS reactions. The methyl group also contributes to the activation of the ring and directs ortho and para. The carboxylic acid and bromine are deactivating, making the ring less reactive than benzene itself.

Considering the positions of the existing substituents, the most likely positions for electrophilic attack are the C4 and C6 positions, which are ortho and para to the activating benzyloxy and methyl groups, respectively, and meta to the deactivating carboxylic acid group. Steric hindrance from the bulky benzyloxy group might favor substitution at the C6 position over the C4 position.

| Substituent | Electronic Effect | Directing Effect |

| -COOH | Deactivating | Meta |

| -OCH₂Ph | Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.

In this compound, both the carboxylic acid and the benzyloxy group could potentially act as DMGs. The carboxylic acid group is a known DMG, directing lithiation to the ortho position. Similarly, the oxygen atom of the benzyloxy group can coordinate with the lithium reagent, directing deprotonation to an adjacent position.

Studies on 2-methoxybenzoic acid have shown that the carboxylate group can direct lithiation to the C6 position. organic-chemistry.org The α-lithiobenzyloxy group has also been shown to act as a directing metalation group, facilitating ortho-lithiation. Given the presence of the bromine atom at the 3-position, the most likely site for directed metalation would be the C4 position, ortho to the benzyloxy group. The resulting aryllithium species could then be quenched with various electrophiles to introduce a new substituent at this position.

Computational and Theoretical Mechanistic Elucidations

Computational chemistry plays a crucial role in understanding the mechanisms and predicting the outcomes of chemical reactions. For a molecule like this compound, density functional theory (DFT) calculations could provide valuable insights into its reactivity.

For instance, DFT calculations can be used to:

Model the transition states of cross-coupling reactions to understand the influence of the benzyloxy and methyl groups on the reaction barrier.

Calculate the electron density distribution on the aromatic ring to predict the regioselectivity of electrophilic aromatic substitution reactions.

Determine the relative energies of intermediates in directed ortho metalation to predict the most favorable site of deprotonation.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's susceptibility to nucleophilic and electrophilic attack.

While specific computational studies on this compound were not found in the reviewed literature, the application of these methods to similar substituted benzoic acids has been reported and would be a valuable tool for further investigation of this compound's reactivity.

Applications of 2 Benzyloxy 3 Bromo 5 Methylbenzoic Acid As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The multifunctionality of 2-(benzyloxy)-3-bromo-5-methylbenzoic acid makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. Its ability to participate in a variety of chemical reactions allows for the construction of intricate molecular frameworks with high degrees of substitution and functionality.

While direct examples of the use of this compound in the synthesis of heterocyclic scaffolds are not extensively documented in the literature, its structural features suggest significant potential in this area. The presence of ortho- and meta-directing groups, along with a reactive bromine atom, makes it a suitable precursor for intramolecular cyclization reactions to form various heterocyclic systems. For instance, the bromo and carboxylic acid groups could be utilized in transition-metal-catalyzed reactions to construct fused ring systems.

A relevant example that highlights this potential is the cyclization of a structurally similar compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. In a study focused on the synthesis of chromane (B1220400) derivatives, this compound underwent a thermal cyclization to yield a chromene derivative. unimi.it This type of ring-closing reaction demonstrates the feasibility of using substituted benzoic acids with appropriate side chains to construct heterocyclic cores. It is conceivable that this compound, after suitable modification of the carboxylic acid or introduction of a reactive side chain, could undergo similar intramolecular reactions to furnish novel heterocyclic structures.

| Reactant | Reaction Type | Product | Significance | Reference |

| 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester | Thermal Cyclization | Chromene derivative | Demonstrates potential for forming heterocyclic systems from substituted benzoic acids. | unimi.it |

The synthesis of macrocycles is a challenging yet important area of organic chemistry, with applications in drug discovery and materials science. The rigid framework and multiple reactive sites of this compound make it a potential building block for the construction of macrocyclic systems. The carboxylic acid can be used as a handle for coupling with other molecules, while the bromo substituent can participate in intramolecular cross-coupling reactions to close the macrocyclic ring.

The structural motifs present in this compound are found in various natural products. Therefore, this compound could serve as a key intermediate in the total synthesis of such molecules. The bromo- and benzyloxy-substituted benzoic acid core can be elaborated through a series of chemical transformations to construct the target natural product. The ability to perform cross-coupling reactions on the bromo-substituted ring is particularly valuable for building molecular complexity.

Precursor for Advanced Materials and Functional Molecules

The unique electronic and structural properties of this compound make it an interesting candidate for the development of advanced materials and functional molecules.

The presence of a reactive bromo group and a carboxylic acid makes this compound a potential monomer for the synthesis of novel polymers. For instance, the carboxylic acid could be converted to an acrylate (B77674) or methacrylate (B99206) group, which could then undergo free-radical polymerization. Alternatively, the bromo group could be used in polycondensation reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting electronic and optical properties.

The development of organic electronic materials is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aromatic core of this compound, combined with its potential for functionalization, makes it a promising building block for the synthesis of new organic electronic materials. The ability to introduce different substituents onto the benzene (B151609) ring via cross-coupling reactions allows for the fine-tuning of the electronic properties of the resulting molecules. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, which is crucial for the performance of organic electronic devices.

Ligand and Catalyst Precursor Applications

The unique structural features of this compound, particularly the presence of the carboxylic acid and the bromine atom, provide two distinct points for chemical modification. This dual reactivity is fundamental to its application as a precursor for more complex molecules such as chiral ligands and organometallic catalysts. The benzyloxy group serves as a sterically bulky and chemically stable protecting group for the phenolic oxygen, which can be removed in later synthetic steps to reveal a reactive hydroxyl group if needed.

Derivatization to Chiral Ligands

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The carboxylic acid moiety of this compound is the primary handle for the introduction of chirality.

Detailed research into the derivatization of this specific compound is not extensively documented in peer-reviewed literature, but its structure lends itself to established synthetic transformations. The most common strategy involves the formation of an amide bond with a chiral amine or amino alcohol. This reaction converts the achiral benzoic acid derivative into a chiral molecule.

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Chiral Auxiliary | Resulting Ligand Class | Potential Metal Coordination Sites |

| Chiral Amino Alcohols | Chiral Amide-Alcohols | Oxygen (carbonyl), Oxygen (hydroxyl) |

| Chiral Diamines | Chiral Bis-amides | Oxygen (carbonyl), Nitrogen (amide) |

| Chiral Phosphino-amines | Chiral P,N-Ligands | Phosphorus, Nitrogen |

The bromine atom at the 3-position can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and tune the steric and electronic properties of the resulting ligand. This allows for the creation of a library of related ligands from a single chiral intermediate, which can then be screened for optimal performance in a specific asymmetric transformation.

Precursors for Organometallic Catalysts

Beyond its role in forming chiral ligands, this compound can serve as a precursor to organometallic catalysts. The bromine atom is the key functional group for this application, allowing for the introduction of a metal center.

One potential pathway is through an oxidative addition reaction with a low-valent metal complex, such as those of palladium or nickel, to form an arylpalladium or arylnickel species. Alternatively, the bromine can be exchanged with lithium or magnesium via metal-halogen exchange to generate an organolithium or Grignard reagent. These highly reactive organometallic intermediates can then undergo transmetalation with a variety of other metal salts to form a diverse range of organometallic compounds. The carboxylic acid or a derivative thereof can act as an internal ligand to stabilize the resulting metal complex.

Diversification Strategies for Lead Compound Synthesis

In drug discovery, the ability to rapidly generate a diverse range of analogues of a "hit" or "lead" compound is crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties. The multiple functional groups of this compound make it a valuable scaffold for such diversification strategies.

A common approach in medicinal chemistry is to utilize a central core and systematically modify the substituents. Starting from this compound, a medicinal chemist can employ a variety of reactions to create a library of new compounds.

Table 2: Diversification Reactions for Lead Compound Synthesis

| Functional Group | Reaction Type | Potential New Functional Groups |

| Carboxylic Acid | Amide Coupling | Amides, Esters |

| Carboxylic Acid | Reduction | Alcohols |

| Bromine Atom | Suzuki Coupling | Aryls, Heteroaryls |

| Bromine Atom | Buchwald-Hartwig Amination | Amines, Anilines |

| Bromine Atom | Sonogashira Coupling | Alkynes |

| Benzyloxy Group | Deprotection (Hydrogenolysis) | Phenols |

For example, the carboxylic acid can be coupled with a diverse library of amines to explore the chemical space around that position. Simultaneously or sequentially, the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide array of aryl, heteroaryl, or alkyl groups. Finally, the removal of the benzyl (B1604629) protecting group can expose a phenolic hydroxyl group, which can be further functionalized, for instance, by etherification or esterification. This systematic modification of the different positions of the scaffold allows for a thorough structure-activity relationship (SAR) study to identify the key features required for optimal biological activity.

Advanced Structural Elucidation and Spectroscopic Methodologies for 2 Benzyloxy 3 Bromo 5 Methylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-(Benzyloxy)-3-bromo-5-methylbenzoic acid" in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid and benzyl (B1604629) moieties, the methylene protons of the benzyloxy group, and the methyl protons. The chemical shifts of the aromatic protons on the benzoic acid ring are influenced by the electronic effects of the benzyloxy, bromo, and carboxylic acid groups. For a related compound, 3-bromo-5-methylbenzoic acid, the aromatic protons appear at chemical shifts of 7.91 ppm, 7.79 ppm, and 7.57 ppm in methanol-d₄ chemicalbook.com. For "this compound," the protons on the benzoic acid ring would show a complex splitting pattern due to their differing chemical environments. The benzylic protons (O-CH₂) would likely appear as a singlet, while the protons of the phenyl ring of the benzyloxy group would resonate in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct resonance. The chemical shifts of the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic carbon, and the methyl carbon can be predicted and compared with experimental data for structural confirmation. In related benzoic acid derivatives, the carboxylic acid carbon typically resonates around 167-173 ppm rsc.org.

Conformational Analysis using 2D NMR: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the preferred conformation of the molecule in solution. NOESY experiments can identify through-space correlations between protons that are in close proximity, providing insights into the spatial arrangement of the benzyloxy group relative to the benzoic acid ring nanalysis.com. For instance, correlations between the benzylic protons and the aromatic protons on the benzoic acid ring can help to establish the rotational conformation around the C-O bond.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| Aromatic (Benzoic Acid Ring) | 7.0 - 8.0 | Multiplet | Two distinct signals are expected. |

| Aromatic (Benzyl Ring) | 7.2 - 7.5 | Multiplet | Complex pattern due to multiple protons. |

| Methylene (-OCH₂-) | 5.0 - 5.5 | Singlet | Characteristic of benzylic ethers. |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | Influenced by the aromatic ring. |

Single-Crystal X-ray Diffraction Studies of this compound and Co-crystals

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

For "this compound," a single-crystal X-ray diffraction study would be expected to show the formation of centrosymmetric dimers in the solid state, a common structural motif for carboxylic acids. nih.gov These dimers are formed through hydrogen bonding between the carboxylic acid groups of two molecules.

The conformation of the benzyloxy group in the solid state is of particular interest. In a study of a related compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the torsion angle of the linking C—O—C—C unit indicates a conformation close to anti iucr.org. It is plausible that "this compound" would adopt a similar conformation to minimize steric hindrance.

Co-crystal Formation: The ability of "this compound" to form co-crystals with other molecules, known as co-formers, can be investigated to modify its physicochemical properties. X-ray diffraction is the primary method for confirming the formation of a co-crystal and characterizing the new crystal structure.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Z (Molecules per unit cell) | 2 or 4 | Indicates the number of molecules in the asymmetric unit. |

| Hydrogen Bonding Motif | R²₂(8) ring | Characteristic of carboxylic acid dimers. |

| Conformation | Anti or gauche for C-O-C-C torsion | Reveals the orientation of the benzyloxy group. |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For "this compound," high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula (C₁₅H₁₃BrO₃). In the mass spectrum of the related compound 2-(benzyloxy)-5-bromobenzoic acid, the [M+H]⁺ ions are observed at m/z 307 and 309, corresponding to the two isotopes of bromine chemicalbook.com. A similar pattern would be expected for "this compound."

Fragmentation Pathway Analysis: Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. The fragmentation of "this compound" is likely to proceed through several key pathways:

Loss of the benzyl group: A prominent fragmentation pathway would involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a 3-bromo-5-methylsalicylic acid radical cation.

Decarboxylation: Loss of the carboxylic acid group as CO₂ is another common fragmentation pathway for benzoic acid derivatives.

Loss of water: The carboxylic acid group can also lose a molecule of water.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ⁷⁹Br) | Proposed Structure/Loss |

| [M+H]⁺ | 321 | Molecular ion |

| [M-H]⁻ | 319 | Deprotonated molecule |

| [M-COOH]⁺ | 276 | Loss of the carboxylic acid group |

| [C₇H₇]⁺ | 91 | Benzyl cation |

| [M-C₇H₇]⁺ | 230 | Loss of the benzyl group |

Infrared and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared Spectroscopy: The IR spectrum of "this compound" will be dominated by characteristic absorption bands of its functional groups. The most prominent of these is the broad O-H stretching vibration of the carboxylic acid, which typically appears in the range of 2500-3300 cm⁻¹ due to hydrogen bonding stmarys-ca.edu. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak around 1700 cm⁻¹ stmarys-ca.edu. The presence of the aromatic rings will be indicated by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H bending vibrations stmarys-ca.edu. The C-O stretching of the ether linkage is also expected to be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C stretching bands of the phenyl rings would be readily observable. Resonance Raman spectroscopy could potentially be used to selectively enhance the vibrations associated with the benzyloxy chromophore aip.orgdtu.dk.

Vibrational Analysis: The vibrational frequencies observed in the IR and Raman spectra can be correlated with specific molecular motions through computational methods, such as Density Functional Theory (DFT) calculations. This allows for a detailed understanding of the vibrational modes of the molecule. The position of the C=O stretching frequency can be sensitive to the electronic effects of the substituents on the benzoic acid ring nih.govresearchgate.net.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl (-C=O) | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Ether (-C-O-C-) | C-O Stretch | 1200 - 1300 | Medium |

| Benzyl Group | C-H Stretch | 3000 - 3100 | Medium |

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are relevant)

While "this compound" itself is not chiral, chiral derivatives can be synthesized, for example, by introducing a stereocenter in the benzyloxy group or by derivatizing the carboxylic acid with a chiral auxiliary. In such cases, chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), would be essential for assigning the absolute stereochemistry of the chiral centers.

The synthesis of chiral benzyloxymethyl phenyl propionic acids has been reported, where the stereochemistry of the newly formed chiral center was confirmed by X-ray crystallography of a derivative containing a chiral auxiliary nih.gov. A similar approach could be employed for derivatives of "this compound." The sign and magnitude of the Cotton effect in the CD spectrum could be correlated with the absolute configuration of the molecule, often aided by theoretical calculations of the CD spectrum.

Computational and Theoretical Chemistry Studies of 2 Benzyloxy 3 Bromo 5 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard for investigating the electronic structure and reactivity of organic molecules. For 2-(Benzyloxy)-3-bromo-5-methylbenzoic acid, such calculations would typically be performed using a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

These calculations would yield key electronic properties:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and its susceptibility to electronic excitation. researchgate.netnih.gov For related bromo-benzoic acid derivatives, the electron density in the HOMO is often located on the phenyl ring and substituents, while the LUMO density is centered on the benzoic acid moiety. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, predicting where the molecule is likely to interact with other species. The negative potential regions (typically around the oxygen atoms of the carboxyl group) are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors like ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.net

A hypothetical data table for such calculated properties is presented below, based on typical values for similar molecules.

Table 1: Predicted Electronic Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -2.0 eV | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.5 eV | Indicator of chemical reactivity |

| Electronegativity (χ) | ~ 4.25 eV | Measures the power to attract electrons |

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible benzyloxy group and the rotatable bond of the carboxylic acid group means that this compound can exist in multiple conformations.

Conformational Analysis: A potential energy surface scan would be performed by systematically rotating the key dihedral angles (e.g., the C-O-C-C angle of the benzyl (B1604629) ether linkage and the C-C-O-H angle of the carboxylic acid) to identify the most stable, low-energy conformers. The results would reveal the preferred spatial arrangement of the functional groups.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of the molecule over time in different environments (e.g., in a vacuum or in a solvent). These simulations provide insights into the stability of different conformations and the flexibility of the molecule. For related benzoic acid derivatives, MD simulations have been used to study their stability and interactions in complex systems, such as with proteins. chemicalbook.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule. By comparing the calculated frequencies (often scaled by a factor to correct for anharmonicity) with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed spectral bands to specific molecular vibrations (e.g., O-H stretch, C=O stretch, C-Br stretch) can be made. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. While standard prediction protocols can sometimes fail for complex substituted benzoic acids, DFT calculations provide a more robust method to understand and rationalize experimental chemical shifts, especially for protons ortho to the carboxylic acid group. nih.gov

Table 2: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | ~3500-3400 |

| Carbonyl | C=O stretch | ~1720-1700 |

| Benzyl Ether | C-O-C stretch | ~1250-1200 |

| Aromatic Ring | C=C stretch | ~1600-1450 |

Reaction Pathway and Transition State Computations

Computational methods can be employed to explore the mechanisms of reactions involving this compound. For instance, the synthesis of this compound often involves the bromination of a precursor. google.com Theoretical calculations can elucidate the reaction pathway by:

Locating Transition States: Identifying the transition state structures for each step of a proposed reaction mechanism.

Calculating Activation Energies: Determining the energy barriers for the reaction, which helps in understanding the reaction kinetics and feasibility.

Investigating Regioselectivity: In reactions like bromination, computations can explain why the bromine atom is directed to a specific position on the aromatic ring by analyzing the stability of possible intermediates.

Intermolecular Interaction Studies (e.g., hydrogen bonding, π-stacking)

In the solid state, molecules of this compound would interact with each other through various non-covalent forces.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). It is highly probable that the molecules would form centrosymmetric dimers in the solid state, linked by strong O-H···O hydrogen bonds between their carboxylic acid moieties, a common motif for carboxylic acids. nih.gov

Halogen Bonding: The bromine atom could also participate in halogen bonding (C-Br···O or C-Br···π interactions), further influencing the supramolecular assembly.

Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular interactions in a crystal structure, providing percentage contributions of different types of contacts (e.g., H···H, C···H, O···H). nih.gov

Future Research Directions and Emerging Trends

Exploration of Unconventional Reactivity of 2-(Benzyloxy)-3-bromo-5-methylbenzoic acid

While the classical reactivity of the functional groups present in this compound is well-understood, future research is poised to explore more unconventional transformations. A key area of interest is the activation of otherwise inert C-H bonds. nih.govnih.govresearchgate.netrsc.orgacs.org For instance, palladium-catalyzed C-H functionalization could enable the introduction of new substituents at positions on the aromatic ring that are not easily accessible through traditional electrophilic aromatic substitution. nih.govnih.govrsc.org The methyl group also presents an opportunity for C(sp³)–H activation, a challenging but rewarding transformation that can lead to novel derivatives.

Another avenue for exploration is the use of photocatalysis. nih.govrsc.org Visible-light-driven reactions could offer mild and selective methods for transformations such as decarboxylative borylation, converting the carboxylic acid group into a valuable boronic ester. nih.gov Similarly, photocatalytic carboxylation using CO2 could be explored as a sustainable method for isotopic labeling or for the synthesis of related dicarboxylic acids. rsc.org

Below is a table outlining potential unconventional reactions for this compound:

| Reaction Type | Functional Group | Potential Transformation | Enabling Technology |

| C-H Arylation | Aromatic C-H | Introduction of a new aryl group | Palladium Catalysis nih.govnih.gov |

| C-H Olefination | Aromatic C-H | Introduction of an alkene | Palladium Catalysis researchgate.net |

| Decarboxylative Borylation | Carboxylic Acid | Conversion to a boronic ester | Photocatalysis nih.gov |

| Photocatalytic Carboxylation | Bromo Group | Replacement with a carboxylic acid | Visible-Light Catalysis rsc.org |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com The synthesis of this compound and its derivatives presents an opportunity to apply these principles.

Traditional synthetic methods for similar compounds, such as other brominated benzoic acids, often rely on harsh reagents and solvents. orgsyn.orggoogle.comsigmaaldrich.com Future research will likely focus on developing more sustainable alternatives. This could involve the use of greener solvents like water or biorenewable solvents, and the replacement of stoichiometric brominating agents with catalytic systems that have a higher atom economy. wjpmr.comrsc.orgmdpi.com

Flow chemistry, or continuous flow synthesis, is another promising approach. nih.govnih.govbeilstein-journals.orgwipo.int Performing reactions in a microreactor can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.govacs.orgacs.org For example, the alkylation of substituted benzoic acids has been successfully demonstrated in continuous flow microreactors. acs.orgacs.org

A comparison of a hypothetical traditional synthesis versus a potential sustainable route is presented below:

| Synthetic Step | Traditional Approach | Sustainable Approach | Green Chemistry Principle(s) Addressed |

| Bromination | Use of excess Br2 in a chlorinated solvent | Catalytic bromination with HBr and an oxidant in a green solvent | Atom Economy, Safer Solvents, Catalysis |

| Benzylation | Use of benzyl (B1604629) chloride with a strong base in DMF | Benzyl alcohol with a reusable acid catalyst | Use of Renewable Feedstocks, Catalysis |

| Purification | Column chromatography with large volumes of organic solvents | Recrystallization from a green solvent system | Waste Prevention |

Integration into Automated Synthesis Platforms

The rise of automated synthesis platforms is revolutionizing the way chemists approach the preparation of small molecules. sigmaaldrich.comprotheragen.aibohrium.comacs.orgchemistryworld.com These platforms enable the rapid synthesis and purification of compound libraries with minimal human intervention. The structure of this compound makes it an ideal building block for such automated systems.

The distinct reactivity of its functional groups allows for a modular and sequential approach to derivatization. For instance, the carboxylic acid can be readily converted to a wide range of amides or esters using automated coupling protocols. sigmaaldrich.com The bromo group can then serve as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further diversity. Finally, the benzyloxy group can be removed under standard conditions to reveal a phenol (B47542) for subsequent functionalization.

The suitability of this compound for automated synthesis is summarized in the following table:

| Functional Group | Automated Reaction | Potential for Diversification |

| Carboxylic Acid | Amide bond formation, Esterification | Introduction of various amine or alcohol building blocks |

| Bromo Group | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination | Introduction of aryl, alkynyl, or amino substituents |

| Benzyloxy Group | Deprotection (e.g., hydrogenolysis) | Unmasking of a phenolic hydroxyl group for further reactions |

Application in Complex Molecular Libraries Generation

The generation of complex molecular libraries from versatile scaffolds is a cornerstone of modern drug discovery and materials science. mdpi.comrsc.orgnih.govacs.org this compound is a prime candidate for use as such a scaffold, offering multiple points for diversification.

By systematically varying the substituents at each of its reactive sites, a large and structurally diverse library of compounds can be generated. This approach, often referred to as parallel synthesis, can be expedited using automated platforms as described above. The resulting library can then be screened for a wide range of biological activities or material properties.

The potential for generating a diverse molecular library from this scaffold is illustrated below:

| Reactive Site | Example Derivatization Chemistry | Resulting Substructure |

| Carboxylic Acid | Amidation with a library of primary and secondary amines | Diverse amides |

| Bromo Group | Suzuki coupling with a library of boronic acids | Biaryl and heteroaryl structures |

| Benzyloxy Group (after deprotection) | Etherification with a library of alkyl halides | Diverse ether linkages |

| Aromatic Ring | C-H functionalization | Introduction of novel substituents |

Cross-Disciplinary Research Opportunities in Synthetic Chemistry

The unique structural features of this compound open up numerous opportunities for cross-disciplinary research.

Medicinal Chemistry : Benzoic acid derivatives are known to exhibit a wide range of biological activities. rsc.orgopenaccessjournals.comsemanticscholar.orgresearchgate.netmdpi.comacs.orgku.educhemicalbook.com Libraries of compounds derived from this scaffold could be screened for potential therapeutic applications, such as anticancer, anti-inflammatory, or antimicrobial agents. Collaboration with biologists and pharmacologists would be essential to evaluate the efficacy and mechanism of action of any promising candidates. acs.org

Materials Science : The rigid aromatic core of this molecule makes it an interesting building block for the synthesis of novel polymers and functional materials. nih.govrsc.org For example, it could be incorporated into liquid crystals, organic light-emitting diodes (OLEDs), or porous materials. Collaboration with materials scientists would be crucial for characterizing the physical and electronic properties of these new materials.

Computational Chemistry : Computational tools can play a significant role in guiding the future research of this compound. hokudai.ac.jp Density functional theory (DFT) calculations could be used to predict its reactivity and to design catalysts for its unconventional transformations. Molecular docking studies could help in identifying potential biological targets for its derivatives, thereby streamlining the drug discovery process.

Q & A

Q. Key Factors :

- Temperature control during bromination minimizes polybromination.

- Solvent polarity (e.g., DCM vs. THF) affects regioselectivity .

How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural isomers?

Basic Research Question

- ¹H NMR :

- Benzyloxy protons appear as a singlet (~δ 5.1 ppm).

- Bromine’s deshielding effect shifts adjacent aromatic protons to δ 7.3–7.5 ppm.

- Methyl groups resonate at δ 2.3–2.5 ppm.

- ¹³C NMR : The carbonyl carbon (COOH) appears at ~δ 170 ppm, while the benzyloxy carbon is at ~δ 70 ppm.

- IR : Broad O-H stretch (~2500–3000 cm⁻¹) for COOH and C=O stretch (~1680 cm⁻¹).

- HRMS : Exact mass calculation confirms molecular formula (C₁₅H₁₃BrO₃: theoretical [M+H]⁺ = 345.0004) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

What are the critical safety considerations for handling and storing this compound?

Basic Research Question

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture due to hydrolytic sensitivity of the benzyl ether group .

Advanced Consideration : Monitor for decomposition via periodic TLC or HPLC, especially if stored long-term.

How do electronic and steric effects govern the regioselectivity of bromination in 2-(Benzyloxy)-5-methylbenzoic acid precursors?

Advanced Research Question

The benzyloxy group acts as an ortho/para-directing electron donor, while the methyl group exerts steric hindrance. Bromination favors the ortho position relative to the benzyloxy group due to:

- Electronic Effects : Increased electron density at ortho/para positions activates these sites for electrophilic attack.

- Steric Effects : Methyl groups at the 5-position hinder para-bromination, making ortho substitution dominant .

Experimental Validation : Compare bromination outcomes using substrates with varying substituents (e.g., 3-methyl vs. 5-methyl derivatives) .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- DFT Calculations : Model the molecule’s HOMO/LUMO energies to assess suitability for Suzuki-Miyaura coupling (e.g., boronic acid partners from ).

- Molecular Dynamics : Simulate steric accessibility of the bromine atom for Pd-catalyzed reactions.

- Docking Studies : Predict interactions in enzyme-binding applications (e.g., as a protease inhibitor scaffold) .

Case Study : A study on similar bromobenzoic acids used B3LYP/6-31G* basis sets to optimize transition states for coupling reactions .

How can this compound serve as a precursor for bioactive derivatives, and what structural modifications enhance activity?

Advanced Research Question

- Derivatization Strategies :

- Replace bromine with azide via nucleophilic substitution for click chemistry applications.

- Esterify the COOH group to improve membrane permeability (e.g., methyl ester in ).

- Introduce heterocycles (e.g., thiazolidinones) via condensation reactions to mimic antimicrobial agents .

Biological Relevance : Analogues with similar substitution patterns showed anti-biofilm activity in Staphylococcus aureus models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |